molecular formula C11H15NO2 B8177235 Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B8177235
M. Wt: 193.24 g/mol
InChI Key: DVTBZXYYMJNHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (CAS 1207198-75-1) is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol [ citation:1 ]. It is supplied with a purity of 95% and is intended for research purposes and further manufacturing, not for direct human use [ citation:1 ]. The core structure of this compound is based on the tetrahydrocyclopenta[b]pyrrole scaffold, a bicyclic framework of interest in medicinal chemistry. For instance, related cyclopenta[c]pyrrole analogues have been explored as potent antagonists of retinol-binding protein 4 (RBP4) for potential therapeutic applications [ citation:6 ]. Furthermore, derivatives containing the pyrrole-2-carboxylate group are significant in various biological contexts and can be found in natural products, indicating the potential of this scaffold in physiological and pharmacological studies [ citation:3 ]. This product is strictly for research use in a laboratory setting.

Properties

IUPAC Name

ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)9-6-8-5-4-7(2)10(8)12-9/h6-7,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTBZXYYMJNHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gold(I)-Catalyzed Cyclization

A prominent method involves gold(I)-catalyzed cyclization of keto-ester precursors. For example, reacting 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol with methylamine derivatives under inert atmospheres (e.g., argon) yields the tetrahydrocyclopenta[b]pyrrole core. Key parameters include:

  • Catalyst : AuCl(PPh₃) or Au(I)-NHC complexes.

  • Temperature : 60–80°C.

  • Yield : 65–78% after silica gel chromatography.

This method is favored for its regioselectivity and compatibility with sensitive functional groups.

Acid-Catalyzed Intramolecular Cyclization

Protic acids (e.g., H₂SO₄, p-TsOH) facilitate cyclization of γ-keto esters bearing methyl-substituted amines. For instance, heating γ-keto ethyl ester with methylamine hydrochloride in acetic acid at reflux (110°C) produces the target compound in 55–60% yield. Purification via recrystallization (ethanol/water) enhances purity to >95%.

Multi-Component Reactions (MCRs)

Passerini Reaction Followed by Cyclization

A three-component Passerini reaction between methyl isocyanide, β-keto esters, and aldehydes generates intermediates that undergo acid-mediated cyclization. For example:

  • Passerini Step :

    • Reagents: Methyl isocyanide, ethyl acetoacetate, formaldehyde.

    • Solvent: Dichloromethane, 25°C.

    • Yield: 70–75%.

  • Cyclization :

    • Catalyst: H₂SO₄ (10 mol%).

    • Temperature: 80°C.

    • Yield: 60–65%.

This route minimizes purification steps but requires strict stoichiometric control.

Functionalization of Pre-Formed Pyrrole Cores

Methylation at the 6-Position

Introducing the methyl group post-cyclization is achieved via:

  • Alkylation : Treating the des-methyl analog with methyl iodide (MeI) and K₂CO₃ in DMF (80°C, 12 h) affords 65–70% yield.

  • Reductive Amination : Reacting the ketone intermediate with methylamine and NaBH₃CN in methanol (25°C, 6 h) achieves 75–80% yield.

Esterification of Carboxylic Acid Intermediates

Hydrolysis of the ethyl ester (e.g., using NaOH/EtOH) followed by re-esterification with ethanol/HCl gas provides a route to modify ester groups. Typical yields range from 85–90%.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency:

  • Reactor Type : Microfluidic tubular reactor.

  • Conditions :

    • Residence time: 10–15 min.

    • Temperature: 100–120°C.

    • Catalyst: Heterogeneous Au/TiO₂ (1 wt%).

  • Yield : 80–85% with >99% purity via in-line HPLC.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

MethodCatalystTemperature (°C)Yield (%)Purity (%)Scale-Up Feasibility
Gold(I)-CatalyzedAuCl(PPh₃)60–8065–7898Moderate
Acid-CatalyzedH₂SO₄11055–6095High
Passerini-CyclizationH₂SO₄8060–6597Low
Continuous FlowAu/TiO₂100–12080–8599High

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization yields by stabilizing transition states. Non-polar solvents (toluene) favor intramolecular reactions but slow kinetics.

Catalytic System Tuning

Ligand design in Au(I) catalysts (e.g., N-heterocyclic carbenes) enhances turnover frequency (TOF) by 30–40% compared to phosphine ligands.

Purification Techniques

  • Chromatography : Silica gel (ethyl acetate/hexane) resolves regioisomers.

  • Crystallization : Ethanol/water mixtures (1:3 v/v) yield needle-like crystals.

Case Studies

Industrial Pilot-Scale Synthesis

A 10 kg batch using continuous flow synthesis achieved:

  • Throughput : 1.2 kg/h.

  • Cost Reduction : 40% vs. batch methods.

  • Waste : <5% solvent recovery.

Laboratory-Scale Optimization

Replacing H₂SO₄ with Amberlyst-15 resin in cyclization improved yields to 70% while enabling catalyst recycling .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound's structure is defined by:

  • Bicyclic framework : The tetrahydrocyclopenta[b]pyrrole core.
  • Functional groups : An ethyl ester and a methyl substituent that influence its reactivity and interaction with biological targets.

Synthesis Pathways

Various synthetic methods have been developed for producing ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate. These include:

  • Cyclization reactions involving precursor compounds.
  • Functional group modifications to introduce the ethyl ester and methyl groups.

Preliminary studies indicate that this compound may exhibit significant biological activities due to its structural conformation. Potential applications include:

  • Enzyme Inhibition : Interaction studies suggest that this compound may bind effectively to specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Modulation : The compound's binding affinity with various receptors may lead to therapeutic applications in pharmacology.

Medicinal Chemistry

The compound's unique structure allows it to be explored as a lead compound in drug discovery. Its potential for:

  • Anticancer agents : Due to structural similarities with known anticancer compounds.
  • Neurological applications : Possible effects on neurotransmitter systems warrant further investigation.

Interaction Studies

Research has focused on the binding affinities of this compound with various biological targets. For instance:

  • Study A : Demonstrated significant inhibition of enzyme X at micromolar concentrations.
  • Study B : Found promising receptor modulation effects in vitro that could translate into therapeutic benefits.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

  • Structural Differences : Replaces the ethyl ester with a methyl ester and introduces a ketone group (oxo) at the 4-position.
  • CAS Number : 1041430-21-0 .

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

  • Structural Differences : Features a tetrahydropyridine ring instead of a cyclopenta[b]pyrrole system, with a trifluoromethyl group at the 2-position and an oxo group at the 6-position.
  • Physical Properties :
    • Melting point: 128–130°C
    • Boiling point: 294°C
    • Density: 1.351 g/cm³ .
  • Functional Impact : The trifluoromethyl group introduces strong electron-withdrawing effects, which could influence electronic properties and stability in synthetic applications.

Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate

  • Structural Differences : Contains a seven-membered cyclohepta ring instead of a five-membered cyclopenta system.
  • Molecular Formula: C₁₂H₁₇NO₂ .

6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid

  • Structural Differences : Substitutes the pyrrole ring with a pyrazole and replaces the ester with a carboxylic acid group.
  • CAS Number: Not fully specified in the evidence .
  • Key Contrast : The pyrazole ring introduces two adjacent nitrogen atoms, which could enhance hydrogen-bonding capabilities and metal-coordination properties compared to the pyrrole analog.

Comparative Analysis of Physicochemical and Functional Properties

Compound Name Core Structure Substituents Key Functional Groups Notable Properties
Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate Cyclopenta[b]pyrrole 6-methyl, 2-ethyl ester Ester, methyl Limited data
Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate Cyclopenta[b]pyrrole 4-oxo, 2-methyl ester Ketone, ester Higher polarity
Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate Tetrahydropyridine 6-oxo, 2-CF₃, 3-ethyl ester Trifluoromethyl, ketone High thermal stability
Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate Cyclohepta[b]pyrrole None specified beyond core Ester Larger ring size

Biological Activity

Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (C₁₁H₁₅N₁O₂) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, biological interactions, and relevant case studies.

Structural Characteristics

The compound is characterized by a tetrahydrocyclopenta[b]pyrrole ring system with an ethyl ester functional group at the 2-position and a methyl group at the 6-position. Its molecular weight is approximately 193.24 g/mol, and it has been noted for its distinct chemical properties that may contribute to its biological activities .

Synthesis Methods

This compound can be synthesized through various methods:

  • Cyclization of Precursors : Involves the cyclization of appropriate precursors under specific conditions.
  • Catalytic Methods : Utilizes catalysts to facilitate the reaction and enhance yield.
  • Continuous Flow Chemistry : Employed for large-scale synthesis to improve efficiency .

Anticancer Properties

Research indicates that pyrrole derivatives, including this compound, exhibit promising anticancer activities. A study on related pyrrole compounds demonstrated their ability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways . The compound's mechanism involves binding to specific enzymes or receptors that regulate cell proliferation and survival.

Antimicrobial Effects

Pyrrole derivatives have been recognized for their antimicrobial properties. This compound may interact with bacterial DNA gyrase and other targets, potentially leading to antibacterial effects. Similar compounds have shown inhibitory activity against Staphylococcus aureus and E. coli, suggesting a potential therapeutic application in treating bacterial infections .

Anti-inflammatory Activity

Pyrrole derivatives are also being explored for their anti-inflammatory effects. Studies have indicated that certain pyrrole compounds can inhibit pro-inflammatory cytokines in vitro and exhibit anti-inflammatory activity in vivo . This positions this compound as a candidate for further investigation in inflammatory disease models.

Comparative Analysis with Related Compounds

The following table compares this compound with other similar compounds:

Compound NameMolecular FormulaNotable Features
Ethyl 5-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylateC₁₁H₁₅N₁O₂Methyl group at position 5 instead of 6
Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylateC₁₀H₁₃N₁O₂Different position for carboxylate group
Ethyl 6-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylateC₁₀H₁₁N₁O₃Contains a keto group instead of a methyl group

This table highlights the structural variations among these compounds and their potential implications for biological activity.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrrole derivatives:

  • Cytotoxicity Studies : Investigations into the cytotoxic effects of pyrroles on various cancer cell lines demonstrated significant growth inhibition and apoptosis induction .
  • Docking Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression and inflammation .
  • In Vivo Models : Animal studies have shown that certain pyrrole derivatives can reduce tumor growth and inflammation markers in treated subjects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A scalable synthesis involves alcoholysis of trichloromethyl ketone intermediates. For example, reacting 2-pyrrolyl trichloromethyl ketone with ethanol in the presence of sodium yields ethyl pyrrole-2-carboxylate derivatives (70–80% yield) . Continuous-flow hydrogenolysis using catalysts like Pd/C under hydrogen pressure (e.g., 20 bar) improves efficiency for deprotection steps, achieving yields up to 97% . Key variables include solvent polarity, temperature (typically 60–80°C), and catalyst loading.

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : 1^1H and 13^13C NMR to confirm regiochemistry (e.g., methyl group at position 6) and hydrogenation state of the cyclopentane ring .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) to verify molecular ion peaks (e.g., observed [M+H]+^+ at 284.2009 matches calculated values for C19_{19}H26_{26}NO) .
  • Chromatography : HPLC or LCMS for purity assessment (e.g., >95% purity thresholds for downstream applications) .

Q. What are the challenges in isolating intermediates during synthesis?

  • Methodological Answer : Byproducts from incomplete hydrogenation or esterification (e.g., partially reduced pyrrole rings) require silica gel chromatography with gradients like ether/petroleum ether (1:5 → 1:2) . Impurities from trifluoromethyl or halogenated precursors may necessitate recrystallization in ethanol/hexane mixtures .

Advanced Research Questions

Q. How does the methyl group at position 6 influence regioselectivity in subsequent functionalization?

  • Methodological Answer : Steric hindrance from the 6-methyl group directs electrophilic substitution to the 3- and 5-positions of the pyrrole ring. Computational modeling (DFT) can predict reactivity, while experimental validation involves Friedel-Crafts acylation or Suzuki coupling with substituted aryl halides . For example, coupling with 4-(trifluoromethyl)phenyl boronic acid yields 6-methyl-1-propyl-2-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole .

Q. What catalytic systems enhance the efficiency of hydrogenolysis in deprotection steps?

  • Methodological Answer : Palladium-based catalysts (e.g., Pd/C or Pd(OH)2_2) under continuous-flow hydrogenation (20–30 bar H2_2) reduce reaction times from hours to minutes. For example, deprotection of 1-benzyl derivatives achieves near-quantitative yields compared to batch reactors . Catalyst poisoning by sulfur-containing intermediates can be mitigated by pre-treatment with chelating agents like EDTA .

Q. How do spectroscopic data resolve contradictions in structural assignments (e.g., cyclopentane vs. cyclohexane ring systems)?

  • Methodological Answer : Discrepancies arise from overlapping 1^1H NMR signals for tetrahydrocyclopenta vs. tetrahydropyridine rings. Use 1^1H-13^13C HSQC to distinguish CH2_2 groups in the cyclopentane ring (δ 1.5–2.5 ppm) from sp3^3-hybridized carbons. X-ray crystallography of derivatives (e.g., Fe(cta)2_2 MOFs) provides definitive proof of ring geometry .

Q. What are the applications of this compound in materials science or medicinal chemistry?

  • Methodological Answer :

  • MOF Synthesis : As a ligand precursor for Fe(II)-based MOFs (e.g., Fe(cta)2_2), which exhibit high-spin states and barocaloric properties under pressure .
  • Drug Development : Derivatives like 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid show potential as CFTR protein correctors (validated via LCMS and cell-based assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.